5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Bromodomain inhibition BET proteins Epigenetics

This compound is a critical tool for epigenetic research, featuring a 7-oxofuro[2,3-c]pyridine core and a 5-bromofuran tail designed for halogen bonding in BET bromodomain (BRD2/3/4/T) selectivity studies. It enables robust matched molecular pair analysis for halogen bond SAR and serves as a scaffold for metabolic stability comparisons. Ideal for BROMOscan, AlphaScreen, and kinase profiling panels. Ensure reproducible pharmacology with this high-purity, structurally validated probe.

Molecular Formula C14H11BrN2O4
Molecular Weight 351.156
CAS No. 2034351-62-5
Cat. No. B2728920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
CAS2034351-62-5
Molecular FormulaC14H11BrN2O4
Molecular Weight351.156
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C14H11BrN2O4/c15-11-2-1-10(21-11)13(18)16-5-7-17-6-3-9-4-8-20-12(9)14(17)19/h1-4,6,8H,5,7H2,(H,16,18)
InChIKeyHJACJXLVFULPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide (CAS 2034351-62-5): A Furopyridine-Based Bromodomain Inhibitor Candidate for Preclinical Research


5-Bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a 7-oxofuro[2,3-c]pyridine core linked via an ethylene spacer to a 5-bromofuran-2-carboxamide moiety [1]. The molecule belongs to the furopyridine class, which has been patented as bromodomain inhibitors, specifically targeting BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1]. The compound's structural attributes—a rigid fused bicyclic system, a hydrogen-bond-capable amide linker, and a heavy bromine atom capable of halogen bonding—position it as a potential tool compound for epigenetic probe discovery and kinase/bromodomain selectivity profiling.

Why Generic Furopyridine Analogs Cannot Substitute for 5-Bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide in Targeted Probe Development


Furopyridine-based bromodomain inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the heterocyclic core or pendant aromatic ring drastically alter target affinity and selectivity [1]. The 5-bromo substituent on the furan ring of this compound is hypothesized to engage in halogen bonding with backbone carbonyls or π-systems in the bromodomain acetyl-lysine binding pocket, a well-documented determinant of potency in BET inhibitors [2]. Replacing this compound with a non-brominated or differently halogenated analog risks losing this specific interaction, potentially shifting selectivity between BD1 and BD2 domains or between BET family members. Similarly, the 7-oxofuro[2,3-c]pyridine core, which distinguishes it from thienopyridine or quinoline scaffolds, alters electron distribution and metabolic stability. The quantitative evidence below demonstrates why structural mimicry without matched pair analysis is insufficient for reproducible probe pharmacology.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide (CAS 2034351-62-5) Against Structural Analogs


Bromodomain Inhibition Potential: Furopyridine Scaffold vs. Thienopyridine Analogs

The GSK patent on furopyridines as bromodomain inhibitors demonstrates that the furo[2,3-c]pyridine core is a privileged scaffold for BET bromodomain binding [1]. While specific IC50 data for the target compound is not disclosed in the patent, the patent exemplifies numerous furopyridine derivatives with bromodomain inhibitory activity. The 5-bromo substituent is expected to enhance binding affinity through halogen bonding with the conserved asparagine or tyrosine residues in the acetyl-lysine binding pocket. This is a class-level inference based on the established SAR of bromodomain inhibitors, where halogen substitution often improves potency by 2- to 10-fold compared to unsubstituted analogs.

Bromodomain inhibition BET proteins Epigenetics

Kinase Inhibition: Furopyridine EGFR-TKI Activity vs. Known Drugs

A 2024 study evaluated a series of furopyridine derivatives for EGFR inhibition. The lead compound PD13 (a furopyridine derivative, not identical to the target compound) showed IC50 values of 11.64 ± 1.30 nM against wild-type EGFR and 10.51 ± 0.71 nM against EGFR L858R/T790M mutant, outperforming known drugs in the same assay [2]. While the target compound is not PD13, the shared furo[2,3-c]pyridine core suggests potential kinase inhibitory activity. The bromofuran carboxamide tail in the target compound may modulate kinase selectivity compared to PD13, but no direct data exists.

EGFR inhibition Kinase inhibitors Non-small cell lung cancer

Halogen Bonding Potential: 5-Bromo vs. 5-Chloro and 5-Fluoro Analogs

The 5-bromo substituent on the furan ring provides a larger σ-hole and stronger halogen bonding potential compared to chlorine or fluorine [2]. In PDB surveys, bromine atoms in drug-like ligands form halogen bonds with protein backbone carbonyls with an average distance of 2.9–3.3 Å and angle of 160–180°, contributing -0.5 to -1.5 kcal/mol in binding free energy. A 5-chloro analog would have a weaker σ-hole, and a 5-fluoro analog would have negligible halogen bonding capability. This is a class-level inference based on halogen bonding principles, but it directly impacts the selection of this compound over less halogenated analogs for structure-based drug design campaigns.

Halogen bonding Structure-based drug design Ligand efficiency

Metabolic Stability: Furopyridine Core vs. Thienopyridine and Quinoline Cores

The 7-oxofuro[2,3-c]pyridine core is oxygen-rich, which generally confers greater resistance to cytochrome P450-mediated oxidation compared to sulfur-containing heterocycles (e.g., thienopyridines) or electron-rich quinolines [1]. Patent data and medicinal chemistry literature indicate that oxygen heterocycles exhibit longer microsomal half-lives due to lower susceptibility to S-oxidation or epoxidation. While specific microsomal stability data for the target compound is not publicly available, the class-level inference is that the furopyridine core provides a metabolic stability advantage over thienopyridine analogs. This is a supporting consideration for procurement when in vivo studies are planned.

Metabolic stability Oxidative metabolism ADME

Optimal Research and Procurement Scenarios for 5-Bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide (CAS 2034351-62-5)


Epigenetic Probe Development: BET Bromodomain Selectivity Profiling

Based on the GSK patent establishing furopyridines as bromodomain inhibitors [1], this compound is best applied in BRD2/3/4/T BD1 vs. BD2 selectivity panels using BROMOscan or AlphaScreen assays. Its brominated furan tail is predicted to engage in halogen bonding with the acetyl-lysine binding pocket, potentially yielding selectivity profiles distinct from non-halogenated or chloro analogs.

Kinase Selectivity Screening: EGFR and Mutant Kinase Panels

The furopyridine core's demonstrated activity against wild-type and mutant EGFR (PD13 IC50 ~10-11 nM [2]) supports screening this compound against a panel of 50-100 kinases to identify off-target liabilities or novel kinase targets. The bromofuran substituent may shift selectivity compared to PD13, offering a complementary tool for kinase SAR exploration.

Structure-Based Drug Design: Halogen Bonding SAR Studies

The 5-bromo substituent provides a well-characterized halogen bond donor [3]. Procurement of this compound alongside its 5-chloro, 5-fluoro, and unsubstituted matched pair analogs enables rigorous quantification of halogen bonding contributions to target affinity and selectivity. This matched molecular pair analysis is critical for lead optimization campaigns.

In Vitro ADME Comparison: Furopyridine vs. Thienopyridine Scaffolds

For laboratories evaluating scaffold hopping strategies, this compound serves as a representative furopyridine core for microsomal stability, CYP inhibition, and permeability assays. Side-by-side comparison with thienopyridine analogs can quantify the metabolic stability advantage of the oxygen heterocycle [1], informing scaffold selection for in vivo studies.

Quote Request

Request a Quote for 5-bromo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.